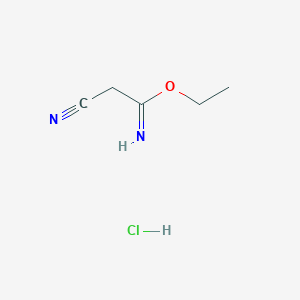

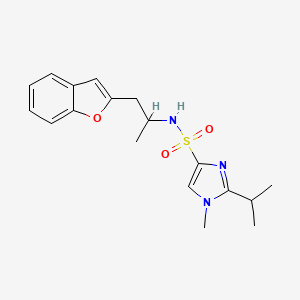

![molecular formula C15H22N2O2 B2926734 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde CAS No. 866155-39-7](/img/structure/B2926734.png)

4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Applications De Recherche Scientifique

Pharmaceutical Research

This compound, due to the presence of the piperazine ring, is often explored in pharmaceutical research for its potential to act as a building block in drug development. Piperazine derivatives are known for their versatility in medicinal chemistry, serving as scaffolds for pharmacophoric groups . They can influence the physicochemical properties of the final molecule, such as solubility and membrane permeability, which are crucial for drug efficacy.

Kinase Inhibitor Development

The piperazine moiety is frequently utilized in the design of kinase inhibitors. These inhibitors play a significant role in targeted cancer therapies as they can interfere with specific kinases involved in the regulation of cell growth and survival . The structural and conformational characteristics of piperazine derivatives make them suitable for fitting into the ATP-binding sites of kinases, potentially leading to new anticancer agents.

Receptor Modulator Synthesis

Piperazine derivatives are also valuable in the synthesis of receptor modulators. These compounds can modulate the activity of various receptors in the nervous system, which may lead to treatments for neurological disorders . The basic and hydrophilic nature of the piperazine ring helps in optimizing interactions with receptor sites, enhancing the therapeutic profile of the modulators.

Chemical Synthesis and Reactivity

In synthetic chemistry, the piperazine ring of this compound can undergo various reactions, including Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination . These reactions are fundamental in constructing complex molecules, highlighting the compound’s role as a versatile intermediate in organic synthesis.

Mécanisme D'action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .

Biochemical Pathways

Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological and pharmaceutical activity .

Result of Action

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Propriétés

IUPAC Name |

4-[2-(4-ethylphenoxy)ethyl]piperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-14-3-5-15(6-4-14)19-12-11-16-7-9-17(13-18)10-8-16/h3-6,13H,2,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNOQWROULPEQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCN2CCN(CC2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2926653.png)

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B2926656.png)

![(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B2926657.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2926659.png)

![(Z)-2-((1S,4S,7R)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)hydrazinecarboximidamide hydrochloride](/img/structure/B2926661.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926665.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine](/img/structure/B2926668.png)

![2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride](/img/structure/B2926669.png)